dibenzo[a,c]phenazine-11-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenanthro[9,10-b]quinoxaline-11-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2/c24-21(25)12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYOJVPZLZHDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)O)N=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Historical and Contemporary Approaches to Dibenzo[a,c]phenazine (B1222753) Synthesis
The synthesis of dibenzo[a,c]phenazines, a class of nitrogen-containing heterocyclic compounds, has evolved over time, with both historical and modern methods offering distinct advantages. researchgate.net
Regioselective Condensation Reactions in Dibenzo[a,c]phenazine Formation
A cornerstone of dibenzo[a,c]phenazine synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dione. researchgate.net The regioselectivity of this reaction is crucial in determining the final arrangement of atoms in the phenazine (B1670421) core. The reaction of phenanthrene-9,10-dione with a substituted benzene-1,2-diamine is a common method for producing dibenzo[a,c]phenazines. researchgate.net The specific placement of substituents on the diamine directs the condensation to yield a particular isomer.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand and predict the outcomes of these condensation reactions. researchgate.net Factors like molecular hardness and electrophilicity of the dione (B5365651) precursors can influence the reaction pathway. researchgate.net For instance, the condensation of phenanthroline-5,6-diones with ethylenediamine (B42938) has been studied to elucidate the synthetic pathways and improve reaction yields. researchgate.net
Strategic Incorporations of Nitrogen Heterocycles
The incorporation of additional nitrogen heterocycles into the dibenzo[a,c]phenazine framework is a key strategy for modifying its electronic and photophysical properties. This is often achieved by using starting materials that already contain nitrogen heterocycles. For example, the use of dipyrido[3,2-a:2',3'-c]phenazine (dppz) as a ligand in transition metal complexes has been widely investigated. The synthesis of such complex phenazines often involves the condensation of a dione with a diamine that is itself part of a heterocyclic system. researchgate.net This modular approach allows for the construction of a wide variety of complex, multi-ring systems with tailored properties.
Synthesis of Dibenzo[a,c]phenazine-11-carboxylic Acid
This compound is a specific derivative within this class of compounds, and its synthesis can be approached in a couple of primary ways. guidechem.com
Direct Carboxylation Approaches
Direct carboxylation involves introducing a carboxylic acid group onto a pre-existing dibenzo[a,c]phenazine scaffold. While specific examples for the direct carboxylation of dibenzo[a,c]phenazine to its 11-carboxylic acid derivative are not extensively detailed in the provided results, analogous reactions on similar aromatic systems suggest potential routes. These could theoretically involve methods like lithiation followed by quenching with carbon dioxide, or Friedel-Crafts type reactions under specific conditions. However, these methods can sometimes suffer from a lack of regioselectivity, leading to a mixture of products.
Precursor-Based Synthetic Routes
A more controlled and common method for synthesizing this compound is through a precursor-based route. This typically involves the condensation of phenanthrene-9,10-dione with a diamine that already bears a carboxylic acid group or a group that can be readily converted to a carboxylic acid. For example, the condensation of phenanthrene-9,10-dione with 3,4-diaminobenzoic acid would directly yield this compound. This approach offers excellent control over the position of the carboxylic acid group on the final molecule.
An alternative precursor-based strategy involves the oxidation of a methyl group. For instance, if 11-methyldibenzo[a,c]phenazine (B186336) were synthesized, the methyl group could then be oxidized to a carboxylic acid using a suitable oxidizing agent. This multi-step process can also provide a high-yielding and regioselective route to the desired product. researchgate.net
Derivatization Strategies for this compound Analogues
The carboxylic acid group on this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are often pursued to fine-tune the molecule's properties for various applications, such as in organic electronics or as fluorescent probes. nih.govchemrxiv.org
Common derivatization strategies include:
Esterification and Amidation: The carboxylic acid can be readily converted into esters or amides by reacting it with alcohols or amines, respectively, often in the presence of a coupling agent. thermofisher.comrsc.org This allows for the introduction of a vast array of different chemical groups.
Conversion to other functional groups: The carboxylic acid can serve as a precursor for other functional groups. For instance, it can be reduced to an alcohol or converted to an acyl halide, which is a more reactive intermediate for further transformations.
Coupling Reactions: The carboxylic acid can be used in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, further extending the molecular framework.
These derivatization strategies have been used to synthesize a variety of dibenzo[a,c]phenazine analogues with tailored properties. For example, by attaching different donor moieties to the dibenzo[a,c]phenazine core, researchers have developed a series of thermally activated delayed fluorescence (TADF) emitters with emission colors ranging from green to red. chemrxiv.org Similarly, a fluorescent probe for the detection of thiophenols was synthesized based on a dibenzo[a,c]phenazine fluorophore. nih.gov
Introduction of Electron-Donating and Electron-Withdrawing Substituents
The electronic nature of the dibenzo[a,c]phenazine system can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This strategic substitution significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its optical and electronic properties. chemrxiv.orgmdpi.com
Commonly employed electron-donating groups include moieties like 3,6-di-tert-butylcarbazole (B1356187) (tCz), 9,9-dimethyl-9,10-dihydroacridine (B1200822) (Ac), and N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (DACz). sci-hub.se For instance, the direct attachment of these donors to a dibenzo[a,c]phenazine-2,7-dicarbonitrile (BPCN) acceptor has been shown to enable color tuning of thermally activated delayed fluorescence (TADF) emitters from yellow to deep-red. sci-hub.se The strength of the donor group directly correlates with the observed emission wavelength. sci-hub.se
Conversely, the introduction of electron-withdrawing groups, such as cyano (-CN) groups, can effectively lower the LUMO energy level. the-innovation.org This modification is a key strategy in designing red-emitting materials for organic light-emitting diodes (OLEDs). A study demonstrated that incorporating cyano groups into an 11,12-diphenyldibenzo[a,c]phenazine acceptor not only shifted the emission to the red region but also enhanced the reverse intersystem crossing process, a critical factor for high-efficiency OLEDs. the-innovation.org
The synthesis of these derivatives often involves condensation reactions followed by the introduction of the desired substituents. For example, a common precursor, 11-bromodibenzo[a,c]phenazine, can be synthesized by refluxing phenanthrene-9,10-dione and 4-bromobenzene-1,2-diamine (B31645) in acetic acid. frontiersin.org This bromo-derivative then serves as a versatile intermediate for introducing various donor or acceptor groups through cross-coupling reactions. sci-hub.sefrontiersin.org
Table 1: Examples of Electron-Donating and Electron-Withdrawing Groups on Dibenzo[a,c]phenazine Derivatives
| Substituent Type | Example Moiety | Effect on Electronic Properties |
|---|---|---|
| Electron-Donating | 3,6-di-tert-butylcarbazole (tCz) | Raises HOMO, tunes emission color |
| Electron-Donating | 9,9-dimethyl-9,10-dihydroacridine (Ac) | Raises HOMO, tunes emission color |
| Electron-Donating | N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (DACz) | Raises HOMO, tunes emission color |
| Electron-Withdrawing | Cyano (-CN) | Lowers LUMO, red-shifts emission |
Incorporation of Halogenated Moieties
Halogenation of the dibenzo[a,c]phenazine core is another important synthetic strategy. Halogens, such as fluorine and bromine, can serve as versatile handles for further functionalization through various cross-coupling reactions. sci-hub.sefrontiersin.org
For instance, the synthesis of 2,7-dibromo-11-fluorodibenzo[a,c]phenazine has been reported, starting from the condensation of 4-fluorobenzene-1,2-diamine (B48609) with 2,7-dibromophenanthrene-9,10-dione. sci-hub.se This di-brominated compound can then be further modified. For example, treatment with copper cyanide can convert the bromo groups to cyano groups, yielding a dibenzo[a,c]phenazine-2,7-dicarbonitrile derivative. sci-hub.se
Fluorine substitution, in particular, has been shown to be beneficial in the design of TADF emitters. chemrxiv.org A modular synthesis route has been developed to create fluorinated dibenzo[a,c]phenazine-based TADF molecules. chemrxiv.org The synthesis of 3,6-dibromo-10-fluorodibenzo[a,c]phenazine is achieved through the condensation of 3-fluorobenzene-1,2-diamine (B95444) and 3,6-dibromophenantrene-9,10-dione. chemrxiv.org This fluorinated intermediate then allows for the attachment of various donor moieties. chemrxiv.org
Structural Modifications at Aromatic and Heterocyclic Positions
Modifications are not limited to the phenazine core but can also be made at the phenanthrene (B1679779) part of the molecule. For example, dibenzo[a,c]phenazine compounds have been synthesized with acid substituents on the phenazine end and ether groups on the phenanthrene end. researchgate.net
The position of substitution on the dibenzo[a,c]phenazine ring system has a significant impact on the resulting properties. A study comparing the substitution of donor groups at the 10- and 11-positions of the dibenzo[a,c]phenazine (DPPZ) acceptor found that this seemingly minor change led to notable differences in photoluminescence quantum yields. rsc.org Specifically, derivatives with donors at the 11-position exhibited higher quantum yields due to suppressed non-radiative transitions. rsc.org
The synthesis of these positionally isomeric derivatives often involves the reaction of a substituted phenanthrene-9,10-dione with an appropriate diamine. For example, the reaction of phenanthrene-9,10-dione with 4-substituted-benzene-1,2-diamines leads to 11-substituted dibenzo[a,c]phenazines. frontiersin.orgrsc.org
Furthermore, the core heterocyclic structure itself can be altered. For instance, condensation of 3,4-benzophenonediamine with phenanthrene-9,10-dione yields dibenzo-[a,c]phenazin-11-yl(phenyl)methanone. researchgate.net
Table 2: Impact of Substitution Position on Dibenzo[a,c]phenazine Properties
| Substitution Position | Donor Moiety | Key Finding | Reference |
|---|---|---|---|
| 11-position | 9,9-dimethylacridine (DMAC) | Higher photoluminescence quantum yield | rsc.org |
| 10-position | 9,9-dimethylacridine (DMAC) | Lower photoluminescence quantum yield | rsc.org |
| 11-position | 10H-phenoxazine (PXZ) | Higher photoluminescence quantum yield | rsc.org |
| 10-position | 10H-phenoxazine (PXZ) | Lower photoluminescence quantum yield | rsc.org |
Purification and Isolation Techniques in Dibenzo[a,c]phenazine Chemistry
The synthesis of dibenzo[a,c]phenazine derivatives often results in crude products that require rigorous purification to achieve the high purity necessary for their intended applications, particularly in electronics. Column chromatography is a widely employed technique for the purification of these compounds. sci-hub.sefrontiersin.org
For instance, after the synthesis of 11-bromodibenzo[a,c]phenazine, the crude product is typically purified by column chromatography on silica (B1680970) gel using dichloromethane (B109758) as the eluent. frontiersin.org Similarly, derivatives functionalized with donor groups are also purified using column chromatography, often with a solvent system of dichloromethane and hexane (B92381) or petroleum ether. sci-hub.sefrontiersin.org
In addition to chromatography, precipitation and washing are also crucial steps. After the initial reaction, the product often precipitates upon cooling or by pouring the reaction mixture into a non-solvent like ethanol. frontiersin.org The resulting solid is then filtered and washed multiple times with appropriate solvents to remove impurities. frontiersin.org
For certain derivatives, particularly radical cations and dications, crystallization is a key isolation method that also allows for structural elucidation through single-crystal X-ray analysis. acs.org The isolation of crystalline radical cations of N,N'-disubstituted dihydrodibenzo[a,c]phenazine has been successfully achieved, providing valuable insights into their molecular geometry and electronic structure. acs.org
The selection of the purification method depends on the specific properties of the target compound, such as its polarity and stability. For many phenazine derivatives isolated from natural sources like Streptomyces species, the purification process can involve multiple steps, including extraction with an organic solvent like ethyl acetate (B1210297) followed by analysis and separation using thin-layer chromatography (TLC). nih.gov
Advanced Photophysical Characterization and Excited State Dynamics
Electronic Absorption Properties and Spectral Characteristics Beyond Basic Identification
The electronic absorption spectra of dibenzo[a,c]phenazine (B1222753) derivatives are influenced by the solvent environment and the nature of substituent groups. In general, these compounds exhibit absorption bands that are red-shifted compared to the parent phenazine (B1670421) molecule. researchgate.net This shift is indicative of a more extended π-conjugation system. The absorption spectra often show characteristics reminiscent of anthracene, but with altered symmetry. researchgate.net
Studies on various dibenzo[a,c]phenazine derivatives have shown that the absorption bands are sensitive to solvent polarity. researchgate.net A red shift in polar solvents relative to non-polar solvents suggests that the transitions are of a π→π* nature, with the excited state being more charged than the ground state. researchgate.net For instance, in derivatives where donor groups like 9,9-dimethylacridan (DMAC) are attached to the dibenzo[a,c]phenazine core, wide charge-transfer (CT) bands are observed at longer wavelengths. acs.org The position and intensity of these bands can be tuned by altering the number and position of the donor units, which in turn modulates the intramolecular charge transfer (ICT) effect. acs.orgresearchgate.net
The introduction of electron-withdrawing or electron-donating groups at specific positions on the dibenzo[a,c]phenazine skeleton allows for the fine-tuning of the electronic absorption properties. For example, attaching electron-donating π-conjugated side-arms can lead to ICT-type chromophores with distinct absorption features. researchgate.net Similarly, the incorporation of fluorine atoms can strengthen the acceptor character of the dibenzo[a,c]phenazine core, leading to a stronger ICT state and a red-shifted absorption. chemrxiv.org
Table 1: UV-Vis Absorption Data for Select Dibenzo[a,c]phenazine Derivatives
| Compound | Solvent | Absorption Maxima (λ_max, nm) | Reference |
|---|---|---|---|
| 9,14-dibenzo[a,c]phenazine | Dichloromethane (B109758) | Not specified | researchgate.net |
| 1DMAC-BP | Toluene (B28343) | ~350-450 | acs.org |
| 2DMAC-BP | Toluene | ~350-500 | acs.org |
Note: This table is illustrative and based on graphical data from the cited sources. Precise peak values are not always explicitly stated in the text.
Fluorescence and Phosphorescence Emission Profiles
Dibenzo[a,c]phenazine derivatives are known for their tunable fluorescence and phosphorescence properties, which are highly dependent on their molecular structure and environment. These compounds often exhibit efficient fluorescence stemming from intramolecular charge transfer (ICT) transitions. researchgate.net The emission color can be systematically tuned from green to deep red by varying the electron-donating strength of the substituents attached to the dibenzo[a,c]phenazine core. researchgate.netnih.gov For example, increasing the number of DMAC donor units on the dibenzo[a,c]phenazine acceptor can regulate the emission wavelength from 541 nm to 605 nm. acs.orgnih.gov
The fluorescence spectra of these compounds can also be influenced by the solvent. Many dibenzo[a,c]phenazine derivatives exhibit positive fluorescent solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents, further confirming the strong ICT nature of their excited states. researchgate.net
Phosphorescence spectra, typically measured at low temperatures (77 K), are crucial for determining the energy of the lowest triplet state (T₁). acs.orgrsc.org In many dibenzo[a,c]phenazine-based thermally activated delayed fluorescence (TADF) emitters, the phosphorescence spectrum is used to estimate the singlet-triplet energy gap (ΔE_ST). acs.orgrsc.org The shape of the phosphorescence spectrum can also provide insights into the nature of the triplet state. For instance, a structured phosphorescence spectrum might indicate a locally excited triplet state, while a structureless spectrum is often assigned to a charge-transfer triplet state. chemrxiv.org
Table 2: Emission Characteristics of Selected Dibenzo[a,c]phenazine Derivatives
| Compound | Host/Solvent | Fluorescence Peak (λ_em, nm) | Phosphorescence Onset (eV) | Reference |
|---|---|---|---|---|
| 1DMAC-BP | Toluene | 541 | 2.32 | acs.org |
| 2DMAC-BP | Toluene | 575 | 2.31 | acs.org |
| 3DMAC-BP | Toluene | 605 | Not specified | acs.org |
| 2DTCz-BP-F | Toluene | 505 | 2.21 | rsc.orgrsc.org |
| 2DMAC-BP-F | Toluene | 589 | 2.27 | rsc.orgrsc.org |
Luminescence Quantum Yield Investigations
The photoluminescence quantum yield (PLQY) is a critical parameter for assessing the efficiency of light-emitting materials. For dibenzo[a,c]phenazine derivatives, the PLQY can be significantly influenced by molecular design and the surrounding environment. rsc.orgcityu.edu.hk In many cases, a key challenge is to simultaneously achieve a high PLQY and a small singlet-triplet energy gap, which is essential for efficient thermally activated delayed fluorescence (TADF). rsc.orgcityu.edu.hk
Research has shown that the substitution pattern on the dibenzo[a,c]phenazine core plays a crucial role in determining the PLQY. rsc.orgcityu.edu.hk For instance, attaching donor groups at the 11-position of the dibenzo[a,c]phenazine (DPPZ) acceptor has been shown to result in higher PLQYs compared to substitution at the 10-position. rsc.orgcityu.edu.hk This enhancement is attributed to the suppression of non-radiative decay pathways. rsc.orgcityu.edu.hk
The number of donor units also has a profound effect. In a series of xDMAC-BP emitters, the PLQY was found to improve from 42% to 89% as the number of DMAC donor units increased. acs.orgnih.gov The PLQY of these materials can also be sensitive to the presence of oxygen, with values often being higher in degassed solutions. rsc.org Furthermore, the PLQY can be different in solution compared to when the molecules are dispersed in a solid-state matrix. For example, the PLQY of some fluorinated dibenzo[a,c]phenazine derivatives was found to be significantly higher in a doped film compared to in a toluene solution. rsc.org
Table 3: Photoluminescence Quantum Yields (PLQY) of Dibenzo[a,c]phenazine Derivatives
| Compound | Medium | PLQY (%) | Reference |
|---|---|---|---|
| 1DMAC-BP | Doped Film | 42 | acs.org |
| 2DMAC-BP | Doped Film | 75 | acs.org |
| 3DMAC-BP | Doped Film | 89 | acs.org |
| DMAC-11-DPPZ | Not specified | High | rsc.orgcityu.edu.hk |
| PXZ-11-DPPZ | Not specified | High | rsc.orgcityu.edu.hk |
| 2DTCz-BP-F | Degassed Toluene | 51 | rsc.org |
| 2DMAC-BP-F | Degassed Toluene | 30 | rsc.org |
| 2PXZ-BP-F | Degassed Toluene | 8 | rsc.org |
Excited State Lifetime Measurements and Deactivation Pathways
The excited state lifetime is a key parameter that provides insights into the dynamics of an excited molecule, including the rates of radiative and non-radiative decay processes. For dibenzo[a,c]phenazine derivatives, particularly those exhibiting thermally activated delayed fluorescence (TADF), time-resolved photoluminescence measurements typically reveal two lifetime components: a short-lived prompt fluorescence and a long-lived delayed fluorescence. nih.gov
The prompt fluorescence lifetime is associated with the direct decay from the lowest singlet excited state (S₁) to the ground state (S₀). The delayed fluorescence, on the other hand, arises from the up-conversion of triplet excitons to the S₁ state via reverse intersystem crossing (RISC), followed by fluorescence. The lifetime of the delayed component is influenced by the rate of RISC and the lifetime of the triplet state.
In TADF emitters based on dibenzo[a,c]phenazine, the presence of a delayed fluorescence component with a lifetime on the order of microseconds is a characteristic feature. chemrxiv.org The deactivation pathways for the excited state in these molecules involve a competition between fluorescence, intersystem crossing (ISC) from S₁ to the lowest triplet state (T₁), RISC from T₁ to S₁, and non-radiative decay from both the singlet and triplet states. The efficiency of the TADF process is critically dependent on the rates of ISC and RISC, which are in turn governed by the singlet-triplet energy gap (ΔE_ST) and spin-orbit coupling. rsc.org
Table 4: Excited State Lifetime Data for Dibenzo[a,c]phenazine Derivatives
| Compound | Medium | Prompt Lifetime (τ_p) | Delayed Lifetime (τ_d) | Reference |
|---|---|---|---|---|
| 2DTCz-BP-F | PMMA film | Not specified | 10.1 µs | chemrxiv.org |
| 2DMAC-BP-F | PMMA film | Not specified | 5.0 µs | chemrxiv.org |
Intermolecular and Intramolecular Excited State Interactions
The photophysical properties of dibenzo[a,c]phenazine-11-carboxylic acid and its derivatives are heavily influenced by both intramolecular and intermolecular interactions in the excited state.
Intramolecular Interactions:
A dominant feature in many donor-acceptor type dibenzo[a,c]phenazine derivatives is intramolecular charge transfer (ICT). acs.orgresearchgate.net In these systems, the dibenzo[a,c]phenazine core acts as a rigid and planar electron acceptor, while various electron-donating groups are attached at different positions. acs.orgresearchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor moiety, creating a charge-separated excited state. The extent of this ICT can be controlled by varying the number and strength of the donor groups, which in turn allows for the tuning of the emission color. acs.orgnih.gov For instance, increasing the number of 9,9-dimethylacridan (DMAC) donors on the dibenzo[a,c]phenazine backbone enhances the ICT character and red-shifts the emission. acs.orgnih.gov The geometry of the molecule, specifically the dihedral angle between the donor and acceptor units, also plays a crucial role in the ICT process. acs.org
Intermolecular Interactions:
Intermolecular interactions can also significantly affect the excited state dynamics. In the solid state or in aggregated form, π-π stacking and other intermolecular forces can lead to changes in the emission properties. Some triphenylamine-dibenzo[a,c]phenazine adducts exhibit aggregation-enhanced emission (AEE) or aggregation-induced emission (AIE), where the emission intensity is greater in the aggregated state than in solution. rsc.org This phenomenon is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which suppresses non-radiative decay pathways. rsc.org
Thermally Activated Delayed Fluorescence (TADF) Characteristics
Many dibenzo[a,c]phenazine derivatives have been designed as highly efficient thermally activated delayed fluorescence (TADF) emitters. acs.orgnih.govrsc.orgrsc.orgcityu.edu.hk The TADF mechanism allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons through reverse intersystem crossing (RISC). rsc.orgcityu.edu.hk This process is crucial for achieving high internal quantum efficiencies in organic light-emitting diodes (OLEDs). nih.gov
The key to efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). rsc.orgcityu.edu.hk The rigid and planar structure of the dibenzo[a,c]phenazine acceptor core is beneficial for designing TADF molecules. acs.org By coupling this acceptor with suitable donor moieties, it is possible to achieve a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which leads to a small ΔE_ST. acs.orgrsc.org
The TADF characteristics of these compounds are evidenced by the presence of a delayed component in their time-resolved photoluminescence decay. chemrxiv.orgnih.gov The efficiency of the TADF process is sensitive to the molecular structure, with the substitution pattern on the dibenzo[a,c]phenazine core playing a significant role. rsc.orgcityu.edu.hk For example, derivatives with donor groups at the 11-position have shown enhanced quantum yields compared to those with donors at the 10-position. rsc.orgcityu.edu.hk
The singlet-triplet energy gap (ΔE_ST) is a critical parameter that governs the efficiency of the reverse intersystem crossing (RISC) process in thermally activated delayed fluorescence (TADF) emitters. A small ΔE_ST is essential for facilitating the thermal up-conversion of triplet excitons to the singlet state. rsc.org For dibenzo[a,c]phenazine-based TADF materials, the ΔE_ST is typically determined from the onsets of the fluorescence and phosphorescence spectra measured at low temperature (77 K). acs.orgrsc.org
The magnitude of ΔE_ST in these donor-acceptor systems is directly related to the exchange energy, which depends on the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By designing molecules where the HOMO is localized on the donor and the LUMO is on the dibenzo[a,c]phenazine acceptor, the spatial overlap can be minimized, leading to a small ΔE_ST. rsc.org
For example, in a series of fluorinated dibenzo[a,c]phenazine derivatives, the ΔE_ST values were found to be 0.43 eV and 0.20 eV for 2DTCz-BP-F and 2DMAC-BP-F, respectively. chemrxiv.org In some cases, an apparent negative ΔE_ST has been observed, which can be attributed to the emission from different conformers in the singlet and triplet states. chemrxiv.org The solvent polarity can also influence the energies of the S₁ and T₁ states and thus the ΔE_ST. chemrxiv.org While a small ΔE_ST is a prerequisite for TADF, it is not the sole determinant of TADF performance, as other factors like spin-orbit coupling and the energy gap between different triplet states also play a role. rsc.org
Table 5: Singlet-Triplet Energy Gaps (ΔE_ST) for Dibenzo[a,c]phenazine Derivatives
| Compound | ΔE_ST (eV) | Reference |
|---|---|---|
| 1DMAC-BP | 0.22 | acs.org |
| 2DMAC-BP | 0.21 | acs.org |
| 2DTCz-BP-F | 0.43 | chemrxiv.org |
| 2DMAC-BP-F | 0.20 | chemrxiv.org |
*Apparent ΔE_ST, potentially due to different conformers.
Reverse Intersystem Crossing (rISC) Rate Determination
Reverse intersystem crossing (rISC) is a critical process in molecules exhibiting thermally activated delayed fluorescence (TADF), enabling the harvesting of triplet excitons to enhance the efficiency of organic light-emitting diodes (OLEDs). rsc.org This process involves the transition from the lowest triplet state (T₁) to the lowest singlet state (S₁), which is more likely to occur when the energy gap between these two states (ΔE_ST) is small. rsc.org For dibenzo[a,c]phenazine-based donor-acceptor molecules, the rISC rate (k_rISC) is a key parameter determining their performance as TADF emitters.
The determination of the rISC rate is often achieved through photophysical characterization. While specific k_rISC values for this compound are not detailed in the available literature, studies on closely related derivatives provide significant insight. For instance, donor groups like 9,9-dimethylacridine (DMAC) or 10H-phenoxazine (PXZ) attached to the 10- or 11-positions of the dibenzo[a,c]phenazine core have been shown to result in small ΔE_ST values and consequently fast rISC rates. rsc.org The introduction of cyano (-CN) groups, which are strongly electron-withdrawing like a carboxylic acid, to the dibenzo[a,c]phenazine acceptor has been demonstrated to accelerate the rISC process by modulating the energy levels and transition characteristics of the excited state. researchgate.net This suggests that the carboxylic acid substituent at the 11-position would similarly influence the electronic properties to facilitate rISC.
The photoluminescence quantum yield (PLQY) and the delayed fluorescence lifetime (τ_d) are crucial experimental values for calculating the rISC rate. High PLQY and fast rISC are often competing properties, as they have conflicting requirements for the overlap of the molecular wave function. rsc.org Isomeric purity and the substitution position on the phenazine core are critical factors in optimizing both parameters. rsc.org
Table 1: Photophysical Properties and rISC Data for Selected Dibenzo[a,c]phenazine Derivatives
| Compound | ΔE_ST (eV) | Φ_PL (%) | τ_d (μs) | k_rISC (s⁻¹) | Host | Ref |
|---|---|---|---|---|---|---|
| 2DMAC-BP | - | - | 7.5 | 4.74 x 10⁵ | mCBP (20 wt%) | researchgate.net |
| 2DPACzBP | 0.01 | - | - | 7.98 x 10⁵ | - | researchgate.net |
| DMAC-11-DPPZ | - | >90 | - | Fast | - | rsc.org |
| PXZ-11-DPPZ | - | >90 | - | Fast | - | rsc.org |
| 2PXZ-BP-F | 0.02 | - | 1.83 | - | mCBP (1.5 wt%) | |
| 2DMAC-BP-F | 0.11 | 78 | - | - | mCBP (10 wt%) |
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced electron transfer (PET) is a fundamental process in the excited-state deactivation of many dibenzo[a,c]phenazine derivatives, particularly those with a donor-acceptor (D-A) architecture. researchgate.net Upon photoexcitation, an electron can be transferred from the electron-donating part of the molecule (or a separate donor molecule) to the electron-accepting dibenzo[a,c]phenazine core.
In dipolar derivatives of dibenzo[a,c]phenazine, the deactivation of the excited state occurs predominantly via electron transfer, especially in polar solvents. researchgate.net Even in the unsubstituted dibenzo[a,c]phenazine, theoretical calculations and spectroscopic studies show that upon excitation, electron density is redistributed from the fused benzene (B151609) rings toward the central phenazine nitrogen atoms, leading to an increase in the dipole moment. researchgate.netacs.org This inherent intramolecular charge transfer (ICT) character is a foundational aspect of the PET mechanisms in its derivatives. acs.orgresearchgate.netacs.org
The introduction of a carboxylic acid group at the 11-position is expected to significantly enhance this effect. The carboxyl group is a well-known electron-withdrawing group, and its presence would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) localized on the dibenzo[a,c]phenazine core, thereby facilitating electron transfer to it. Research on self-assembled monolayers for OLEDs has identified this compound as a molecule capable of accepting electrons, with the carboxyl group acting as an active head that facilitates charge transfer. researchgate.net
Studies using laser flash photolysis have identified the formation of radical ion pairs (RIPs) following electron transfer from various amine donors to the excited triplet state of dibenzo[a,c]phenazine, confirming the occurrence of intermolecular PET. acs.org The efficiency and dynamics of these PET processes are influenced by the surrounding medium, including solvent polarity and the potential for hydrogen bonding. acs.org
Photoinduced Hydrogen Atom Transfer (HAT) Mechanisms
Direct evidence and detailed studies on photoinduced hydrogen atom transfer (HAT) mechanisms involving this compound are not prominent in the surveyed scientific literature. The primary focus of research on this class of compounds has been on their electron transfer and TADF properties for applications in organic electronics.
However, related photoinduced phenomena involving hydrogen have been observed. The parent molecule, dibenzo[a,c]phenazine, has been identified as a polarity-insensitive hydrogen-bonding probe. researchgate.netacs.org It can form hydrogen bonds efficiently in its first excited singlet state with hydrogen-bond-donating solvents. researchgate.netacs.org This excited-state hydrogen-bond formation is more favorable than in the ground state. researchgate.netacs.org The structure of the molecule is such that hydrogen atoms at the 1 and 8 positions sterically hinder the nitrogen lone pairs, making the molecule insensitive to the general polarity of a solvent but accessible to the small hydrogen atoms of hydrogen-donating solvents. researchgate.netacs.org
While this describes a photo-enhanced hydrogen bonding interaction, it is distinct from a HAT mechanism, which involves the transfer of a proton and an electron. The propensity for dibenzo[a,c]phenazine to act as a hydrogen-bond acceptor in the excited state suggests that the nitrogen atoms become more basic upon excitation. researchgate.netacs.org For this compound, the presence of the acidic carboxylic acid proton introduces the possibility of intramolecular or intermolecular hydrogen transfer processes, although specific studies detailing such photoinduced HAT mechanisms are currently lacking.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of dibenzo[a,c]phenazine-based molecules. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its properties. For instance, in studies of related phenazine (B1670421) derivatives for applications like dye-sensitized solar cells, quantum chemical calculations have been instrumental. researchgate.net They help in designing molecules with desired electronic properties by systematically modifying their structure, such as by adding donor and acceptor groups to create a "push-pull" system. researchgate.net This approach allows for the tuning of the molecule's ability to absorb light and transfer electrons, which are crucial processes in various applications. researchgate.net
Density Functional Theory (DFT) for Ground State Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding energy. aps.org DFT calculations have been successfully applied to various phenazine derivatives to predict their structures and stability. nih.gov For example, in the computational design of phenazine derivatives for redox-flow batteries, DFT was used to calculate the standard potentials of various substituted phenazines. rsc.org The accuracy of these calculations is often validated by comparing the computed geometries with experimental data obtained from techniques like X-ray crystallography, with studies on related systems showing good agreement. nih.gov
Time-Dependent Density Functional Theory (TDDFT) for Excited States
To understand how dibenzo[a,c]phenazine-11-carboxylic acid interacts with light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method is an extension of DFT that can predict the energies of electronic excited states, which are states the molecule enters after absorbing light. researchgate.netchemrxiv.org TDDFT is crucial for predicting the absorption and emission spectra of molecules. researchgate.net In the context of developing materials for organic light-emitting diodes (OLEDs), TDDFT calculations are used to understand the electronic transitions that lead to light emission. chemrxiv.orgchemrxiv.org The method helps in designing molecules with specific colors of emission by calculating the energy difference between the ground and excited states. chemrxiv.orgchemrxiv.org
Molecular Orbital Analysis (HOMO-LUMO Gaps and Distributions)
A key aspect of understanding a molecule's electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic conductivity and its ability to absorb light. researchgate.net
In many dibenzo[a,c]phenazine (B1222753) derivatives designed for electronic applications, the HOMO is typically located on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting dibenzo[a,c]phenazine core. chemrxiv.org This spatial separation of HOMO and LUMO is a hallmark of charge-transfer compounds. The energy of the HOMO is related to the molecule's ability to donate an electron (its oxidation potential), while the LUMO energy relates to its ability to accept an electron (its reduction potential). chemrxiv.org By computationally modeling these orbitals, researchers can predict and tune the electronic and optical properties of these materials. researchgate.net
Below is an interactive table showcasing calculated HOMO and LUMO levels for some related dibenzo[a,c]phenazine derivatives:
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2PXZ-BP-F | -5.14 | -3.13 | 2.01 |
| 2DMAC-BP-F | -5.34 | -3.15 | 2.19 |
| 2DTCz-BP-F | -5.66 | -3.16 | 2.50 |
Data sourced from studies on fluorinated dibenzo[a,c]phenazine-based emitters. chemrxiv.org
Prediction of Photophysical Properties and Spectroscopic Signatures
Computational methods, particularly TDDFT, are powerful in predicting the photophysical properties of molecules, such as their absorption and emission wavelengths. researchgate.net These predictions are invaluable for designing molecules with specific optical characteristics for applications like OLEDs and sensors. For instance, by modifying the donor groups attached to a dibenzo[a,c]phenazine core, the emission color can be tuned from green to red. nih.govresearchgate.net Computational predictions of spectroscopic signatures, such as the vibrational frequencies in infrared (IR) and Raman spectra, can also be performed and have shown good agreement with experimental measurements for related systems. nih.gov
Computational Modeling of Reaction Mechanisms
Computational modeling can be used to elucidate the step-by-step mechanism of chemical reactions involving this compound. For example, in a study of a related phenanthrene-extended phenazine dication, computational methods were used to understand its degradation mechanism, suggesting the involvement of water molecules in the process. acs.org These models can help identify reaction intermediates and transition states, providing a detailed understanding of the reaction pathway that is often difficult to obtain through experiments alone. In the context of enzymatic reactions, such as the decarboxylation of phenazine-1-carboxylic acid by the enzyme PhdA, computational modeling can shed light on the role of the enzyme in facilitating the reaction. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they can adopt various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For flexible molecules, molecular dynamics (MD) simulations can provide a dynamic picture of their conformational landscape. nih.gov In the case of dibenzo[a,c]phenazine derivatives with bulky substituents, the dihedral angle (twist angle) between the donor and acceptor parts of the molecule is a critical parameter that influences its electronic properties. nih.gov MD simulations can be particularly useful in understanding how the solvent environment affects the conformational preferences of a molecule. researchgate.net For instance, simulations have shown that the presence of heavy water (D₂O) can lead to a more compact structure of an enzyme that acts on a phenazine derivative. researchgate.net
Mechanistic Investigations of Molecular Interactions
Photoinitiation Mechanisms in Radical Polymerization Systems
Dibenzo[a,c]phenazine (B1222753) derivatives have demonstrated significant potential as photoinitiators for radical polymerization, particularly in systems sensitive to visible light, such as those used in dentistry. mdpi.com Their effectiveness stems from their ability to absorb light and, in conjunction with co-initiators, generate the radicals necessary to start the polymerization process. mdpi.comresearchgate.net
In the context of photopolymerization, dibenzo[a,c]phenazine-11-carboxylic acid and its derivatives function as part of two-component photoinitiating systems. mdpi.com These systems require a second component, a co-initiator, which can act as an electron donor or a hydrogen-atom donor. mdpi.comresearchgate.net The interaction between the excited photoinitiator and the co-initiator is a critical step in the generation of reactive species.
The efficiency of these systems is comparable to that of commercial photoinitiators like camphorquinone (B77051). mdpi.com Studies have shown that the use of dibenzo[a,c]phenazine-based systems can lead to a significant reduction in polymerization time and the required amount of the light-absorbing compound. mdpi.com This indicates that polymeric materials can be obtained at a similar rate with a lower concentration of the photoinitiating system. mdpi.com The choice of co-initiator can influence the specific mechanism of radical formation. For instance, in the presence of electron donors, the process is driven by intermolecular electron transfer. mdpi.com
The generation of free radicals by dibenzo[a,c]phenazine-based photoinitiators can proceed through different mechanisms depending on the co-initiator and the solvent polarity. mdpi.com Upon absorption of light, the dibenzo[a,c]phenazine derivative is promoted to an excited state. In the presence of an electron-donating co-initiator, an intermolecular electron transfer can occur, forming a radical ion pair. mdpi.com Subsequent proton transfer within this pair or decarboxylation can then lead to the formation of the initiating radicals. mdpi.com
Alternatively, in the presence of a hydrogen-atom donor, the excited photoinitiator can abstract a hydrogen atom to form a radical. mdpi.com These newly formed free radicals then initiate the polymerization of monomers, such as acrylates, by adding to the double bond and starting the polymer chain growth. mdpi.com
Role in Energy Transfer Processes
The dibenzo[a,c]phenazine core structure is fundamental to its role in various energy transfer processes. In the context of organic light-emitting diodes (OLEDs), derivatives of dibenzo[a,c]phenazine have been investigated as emitters that exhibit thermally activated delayed fluorescence (TADF). nih.govrsc.orgthe-innovation.org This process relies on efficient reverse intersystem crossing (RISC) from a triplet excited state to a singlet excited state, which is facilitated by a small energy gap between these states (ΔEST). rsc.org
The molecular design, including the choice and positioning of donor and acceptor groups on the dibenzo[a,c]phenazine framework, plays a crucial role in tuning the photophysical properties and optimizing the TADF efficiency. rsc.orgthe-innovation.org For instance, the use of a dibenzo[a,c]phenazine unit as an acceptor in donor-acceptor-donor (D-A-D) architectures has led to the development of efficient TADF emitters with high external quantum efficiencies in OLEDs. nih.gov
Interplay with Redox Active Species
The phenazine (B1670421) ring system is inherently redox-active, and this property is central to the function of dibenzo[a,c]phenazine derivatives in various chemical and biological contexts. nih.gov These molecules can undergo reversible oxidation-reduction reactions, allowing them to act as electron carriers. nih.gov
In the field of energy storage, phenazine derivatives are being explored as redox-active materials for aqueous organic redox flow batteries. rsc.org The standard potential of these compounds can be tuned by introducing different functional groups to the phenazine core. rsc.org For example, a study on various phenazine derivatives, including dibenzo[a,c]phenazin-11-amine (B2940245), investigated their electrochemical properties through cyclic voltammetry. rsc.org
Furthermore, a fluorescent probe based on dibenzo[a,c]phenazin-11-amine was developed for the detection of thiophenols. nih.gov The mechanism of this probe relies on a photoinduced electron transfer (PET) process between the dibenzo[a,c]phenazine fluorophore (PET donor) and a 2,4-dinitrobenzenesulfonyl recognition site (PET acceptor). nih.gov The interaction with thiophenols disrupts this PET process, leading to a restoration of fluorescence. nih.gov
Molecular Mechanisms in Biological Systems
The biological activity of phenazine compounds is often linked to their ability to interact with biological macromolecules and participate in redox processes. nih.gov While specific studies on the biological mechanisms of this compound are limited, the broader class of phenazines provides significant insights.
Phenazines produced by microorganisms can act as signaling molecules and contribute to nutrient acquisition and energy conservation. nih.gov For example, they can facilitate the reductive dissolution of minerals to make iron and phosphorus bioavailable. nih.gov
Several phenazine derivatives have been shown to interact with DNA, a key mechanism for their observed anti-tumor properties. nih.govnih.gov One primary mode of interaction is intercalation, where the planar phenazine ring system inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation can stabilize the DNA duplex structure. nih.gov
Reactive Oxygen Species (ROS) Generation by Phenazines
The capacity of phenazine derivatives to generate reactive oxygen species (ROS) is a cornerstone of their biological activity. This ability is intrinsically linked to their redox properties, allowing them to participate in electron transfer reactions within a biological milieu. The dibenzo[a,c]phenazine framework, with its extended π-conjugation, is particularly adept at such processes.
Phenazines, as a class, are known to be redox-active, meaning they can accept and donate electrons. This capability allows them to shuttle electrons between various cellular components, a process that can lead to the formation of superoxide (B77818) radicals (O₂⁻) and other ROS. The generation of ROS is often initiated by the photoexcitation of the phenazine molecule. Upon absorption of light, the molecule can reach an excited state, which is followed by either electron transfer to or from a neighboring molecule or energy transfer to molecular oxygen, resulting in the formation of singlet oxygen (¹O₂) and superoxide radicals.
Studies on dibenzo[a,c]phenazine (DBPZ) have shown that it can form a charge-transfer complex in its triplet excited state with various amines, leading to the formation of radical ion pairs through electron transfer. acs.orgnih.gov This photoinduced electron transfer is a key step in the generation of ROS. The extended planar structure of DBPZ is thought to facilitate these interactions. acs.orgnih.gov
Furthermore, the introduction of specific functional groups to the dibenzo[a,c]phenazine core can modulate its photosensitizing properties. For instance, the development of D-π-A (donor-π-acceptor) structured dihydrodibenzo[a,c]phenazines has shown that a strong intramolecular charge transfer (ICT) effect can be achieved. This ICT effect promotes the generation of ROS, making these compounds potential photosensitizers for applications such as photodynamic therapy. nih.gov In some cases, the quantum yields for singlet oxygen generation have been found to be significant. nih.gov
The redox potentials of phenazine derivatives are a critical factor in their ability to generate ROS. Systematic studies have been conducted to investigate how different functional groups affect the redox potentials of the phenazine core. nih.govresearchgate.net These studies provide a framework for designing new phenazine derivatives with tailored redox properties to enhance their ROS-generating capabilities. The table below summarizes the photophysical properties of some dibenzo[a,c]phenazine derivatives, which are indicative of their potential for ROS generation.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (Φ_PL) |
| 2DTCz-BP-F | 440 | 505 (in toluene) | 0.51 (in toluene) |
| 2DMAC-BP-F | 415 | 589 (in toluene) | 0.30 (in toluene) |
| 2PXZ-BP-F | 476 | 674 (in toluene) | 0.08 (in toluene) |
Data compiled from a study on fluorinated dibenzo[a,c]-phenazine-based emitters. torvergata.itchemrxiv.org
Interference with Cellular Processes (General Phenazine Class)
The biological effects of phenazines are not limited to ROS-mediated damage. Their planar, aromatic structure allows them to intercalate into DNA, a process that can disrupt DNA replication and transcription, ultimately leading to cell death. While direct evidence for the intercalation of this compound is limited, studies on related phenazine compounds provide a strong basis for this mechanism. For example, copper(II) complexes of phenanthroline and dipyrido[3,2-a:2',3'-c]phenazine (a phenazine derivative) are known for their DNA intercalative properties. maynoothuniversity.ienih.gov The interaction of phenazine with DNA bases has also been demonstrated through fluorescence and laser flash photolysis studies, suggesting a photoinduced electron transfer mechanism. nih.gov
Beyond direct DNA interaction, phenazine derivatives can interfere with crucial cellular organelles, particularly the mitochondria. Mitochondria are central to cellular energy production and are also a primary site of ROS generation. Certain cationic dibenzo[a,c]phenazine derivatives have been designed to specifically target mitochondria. nih.gov The accumulation of these compounds within mitochondria can disrupt the mitochondrial membrane potential and interfere with the electron transport chain, leading to increased oxidative stress and the initiation of apoptosis (programmed cell death). maynoothuniversity.ienih.gov Studies on copper(II) phenanthroline-phenazine complexes have shown that they can dysregulate mitochondrial function by inducing oxidative stress and upregulating genes associated with mitochondrial fission and fusion processes. maynoothuniversity.ienih.gov
The table below summarizes the key cellular interferences observed for the broader class of phenazine compounds.
| Cellular Process | Mechanism of Interference | Example Phenazine Compounds |
| DNA Replication & Transcription | Intercalation into the DNA double helix, disrupting its structure and function. | Copper(II) complexes of dipyrido[3,2-a:2',3'-c]phenazine |
| Mitochondrial Function | Disruption of mitochondrial membrane potential, interference with the electron transport chain, induction of oxidative stress. | Cationic dihydrodibenzo[a,c]phenazines, Copper(II) phenanthroline-phenazine complexes |
| Apoptosis | Induction of programmed cell death through DNA damage and mitochondrial dysfunction. | Copper(II) phenanthroline-phenazine complexes |
Applications in Advanced Materials and Chemical Systems
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, derivatives of dibenzo[a,c]phenazine (B1222753) are instrumental in designing highly efficient emitters, particularly for thermally activated delayed fluorescence (TADF). The DPPZ core acts as a robust acceptor, which, when combined with various electron-donating units, allows for precise control over the molecule's optoelectronic properties. This donor-acceptor (D-A) architecture is fundamental to achieving high exciton (B1674681) utilization and tuning emission colors.
The design of efficient TADF emitters often involves creating molecules with a distinct separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In DPPZ-based emitters, the HOMO is typically located on the electron-donor moiety, while the LUMO resides on the DPPZ acceptor core. This spatial separation is crucial for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ), a key requirement for efficient TADF.
Research has demonstrated that modifying the donor groups and their attachment position on the DPPZ skeleton is a powerful strategy for performance optimization. For instance, emitters designed with 9,9-dimethylacridine (DMAC) or 10H-phenoxazine (PXZ) as donors attached to the 11-position of the DPPZ unit have shown high photoluminescence quantum yields (PLQYs). unisa.edu.au This is attributed to the suppression of non-radiative transitions. unisa.edu.au As a result, OLEDs incorporating these materials can achieve high external quantum efficiencies (EQE). For example, an emitter named DMAC-11-DPPZ reached a maximum EQE of 23.8%. unisa.edu.au
Another approach involves varying the number of donor units. A study developing emitters with one, two, or three DMAC donors attached to a dibenzo[a,c]phenazine acceptor found that the PLQY improved from 42% to 89% as the number of donor units increased. researchgate.net The resulting orange-red OLED achieved a maximum EQE of 22.0%, which was a benchmark for TADF OLEDs emitting beyond 600 nm at the time. researchgate.net
| Emitter | Donor Unit(s) | Max. EQE (%) | Emission Wavelength (nm) |
|---|---|---|---|
| DMAC-11-DPPZ | DMAC | 23.8 | - |
| PXZ-11-DPPZ | PXZ | 13.7 | - |
| xDMAC-BP (3 donors) | DMAC | 22.0 | 606 |
| 2DMAC-BP-F | DMAC | 21.8 | 585 |
| Ac-BPCN | Acridine | 20.7 | 597 |
| 2PXZ-BP-F | PXZ | 12.4 | 605 |
In OLEDs, electrically generated excitons are formed in a 1:3 ratio of singlets to triplets. While fluorescence emits light from singlets, the vast majority of excitons (triplets) are non-emissive and waste energy. TADF materials provide a mechanism to harvest these triplet excitons. By engineering a very small ΔEₛₜ, triplet excitons can be efficiently converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC). unisa.edu.au This allows TADF-based OLEDs to theoretically achieve 100% internal quantum efficiency.
The rigid, planar structure of the DPPZ acceptor is beneficial for designing TADF molecules. researchgate.netmdpi.com It helps to create a large dihedral angle between the donor and acceptor units, which contributes to the small ΔEₛₜ necessary for efficient RISC. researchgate.net Theoretical calculations and photophysical characterizations of various DPPZ-based emitters have confirmed that they possess small energy gaps that facilitate fast RISC rates. unisa.edu.au This efficient conversion of non-emissive triplets into singlets is the primary reason for the high quantum efficiencies observed in OLEDs using these materials. unisa.edu.aukit.edu
The emission color of DPPZ-based emitters can be systematically controlled by altering their molecular structure. The energy of the emitted light is dependent on the energy gap of the molecule, which can be modulated by changing the electron-donating strength of the donor unit or the number of donor groups. researchgate.netcapes.gov.br
A stronger electron donor leads to a more pronounced intramolecular charge transfer (ICT) effect, which lowers the energy of the excited state and results in a red-shift of the emission wavelength. For example, a series of fluorinated dibenzo[a,c]phenazine emitters were synthesized with different donors: 3,6-di-tert-butyl-9H-carbazole (DTCz), 9,9-dimethylacridine (DMAC), and 10H-phenoxazine (PXZ). kit.educapes.gov.br The resulting emitters displayed a wide range of emission colors from green to deep-red, with photoluminescence maxima at 505 nm, 589 nm, and 674 nm, respectively, demonstrating donor-strength-controlled color tuning. kit.educapes.gov.br
Similarly, increasing the number of donor units on the DPPZ core can also regulate the emission wavelength. In one study, increasing the number of DMAC donor units from one to three on a dibenzo[a,c]phenazine acceptor tuned the emission from 541 nm to 605 nm. researchgate.net Another study that attached different donors to a dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptor achieved emission wavelengths from yellow (548 nm) to deep-red (631 nm). rsc.org This tunability is crucial for developing emitters for full-color displays.
| Emitter | Modifying Donor Unit | Emission Max. (nm) | Emission Color |
|---|---|---|---|
| 2DTCz-BP-F | DTCz | 518 | Green |
| tCz-BPCN | tCz | 548 | Yellow |
| 2DMAC-BP-F | DMAC | 585 | Orange |
| Ac-BPCN | Acridine | 597 | Orange-Red |
| 2PXZ-BP-F | PXZ | 605 | Red |
| DACz-BPCN | DACz | 631 | Deep-Red |
Photopolymerization Photoinitiators for Material Curing
Beyond optoelectronics, dibenzo[a,c]phenazine derivatives have emerged as highly efficient photoinitiators for photopolymerization, the process of using light to trigger the linking of monomers into polymers. This technology is fundamental to modern manufacturing, including dental fillings and coatings.
A significant area of application is in visible light-cured materials, particularly for dental composites. mdpi.comnih.gov Traditionally, camphorquinone (B77051) (CQ) has been the standard photoinitiator in dentistry, but researchers have sought more efficient alternatives. mdpi.com Derivatives of dibenzo[a,c]phenazine have been designed specifically for this purpose. By modifying the structure at the 11-position with various electron-donating and electron-withdrawing groups, or heavy atoms like bromine and iodine, the absorption properties of the molecule can be shifted to overlap with the emission spectra of dental curing lamps (typically 390–500 nm). mdpi.com
These dibenzo[a,c]phenazine derivatives function as Type II photoinitiators, meaning they require a co-initiator to generate the radicals that start the polymerization process. mdpi.comresearchgate.net They have shown excellent photoinitiating capabilities when paired with a second component that acts as an electron donor or a hydrogen-atom donor. mdpi.comnih.gov This two-component system, when exposed to visible light, efficiently initiates the polymerization of acrylate (B77674) monomers, such as those used in dental resins. mdpi.com
Studies have shown that photoinitiating systems based on dibenzo[a,c]phenazine can be significantly more efficient than those using the commercial standard, camphorquinone. mdpi.com When used to polymerize trimethylolpropane (B17298) triacrylate (TMPTA), a common monomer, these new systems demonstrated superior performance. mdpi.com
Fluorescent Probes for Chemical and Environmental Sensing
The inherent fluorescence of the dibenzo[a,c]phenazine core is a key feature in the creation of sensitive and selective chemical sensors. nih.gov These compounds possess characteristics of excellent organic fluorophores, such as high quantum yields, good photostability, and large Stokes shifts, making them suitable for fluorescent probe development. nih.govresearchgate.net
The design of fluorescent probes based on dibenzo[a,c]phenazine involves a modular approach, typically combining a fluorophore unit with a recognition site and a quenching mechanism. nih.gov A common strategy employs a derivative like dibenzo[a,c]phenazin-11-amine (B2940245) as the fluorescent reporter. nih.govresearchgate.net This fluorophore is then linked to a specific recognition group that also functions as a fluorescence quencher. nih.gov
For instance, in the detection of thiophenols, the 2,4-dinitrobenzenesulfonyl group serves as both the recognition site and a quencher. nih.govresearchgate.net This group is known to be an effective reaction site for thiophenols. researchgate.net The probe is initially non-fluorescent due to a quenching process. nih.gov When the analyte—in this case, thiophenol—reacts with the recognition site, the quencher is cleaved, leading to a "turn-on" fluorescent signal. nih.gov This design allows for high selectivity, as the probe shows minimal response to other competing analytes like biothiols or common metal ions. nih.govrsc.org
The response mechanism for these probes is often based on Photoinduced Electron Transfer (PET). nih.gov In the "off" state, the probe's fluorescence is quenched because an electron is transferred from the excited fluorophore (the dibenzo[a,c]phenazine core) to the attached recognition/quencher moiety (e.g., 2,4-dinitrobenzenesulfonyl). nih.gov Density Functional Theory (DFT) calculations have supported this mechanism, showing that the highest occupied molecular orbital (HOMO) is located on the dibenzo[a,c]phenazine portion, while the lowest unoccupied molecular orbital (LUMO) is on the quencher group, facilitating the PET process. nih.gov
Upon introduction of the target analyte, a chemical reaction occurs. For thiophenol detection, the analyte cleaves the bond connecting the quencher to the fluorophore. nih.gov This separation eliminates the PET pathway, thereby restoring the intense fluorescence of the dibenzo[a,c]phenazine core. nih.gov A probe designed for thiophenols demonstrated a significant fluorescence enhancement at 570 nm upon reaction, with a large Stokes shift of 120 nm. nih.govrsc.org This mechanism allows for rapid and sensitive detection, with reported detection limits as low as 40 nM and functionality across a wide pH range. nih.govrsc.org
Table 1: Properties of a Dibenzo[a,c]phenazine-based Fluorescent Probe for Thiophenol Detection
| Property | Value | Source |
|---|---|---|
| Analyte | Thiophenols | nih.gov |
| Fluorophore | Dibenzo[a,c]phenazin-11-amine | nih.gov |
| Recognition Site | 2,4-dinitrobenzenesulfonyl group | nih.gov |
| Stokes Shift | 120 nm | rsc.org |
| Detection Limit | 40 nM | rsc.org |
| Linear Range | 0–20 μM | nih.gov |
| Effective pH Range | 5 to 13 | nih.gov |
Redox-Active Materials for Electrochemical Applications
Phenazine (B1670421) derivatives are a significant class of organic molecules explored for their redox activity in sustainable energy storage systems, particularly in aqueous organic redox flow batteries. researchgate.net Their ability to undergo reversible redox reactions makes them promising candidates for electrolyte materials. osti.gov
Derivatives of dibenzo[a,c]phenazine have been identified as potential redox-active materials for the electrolytes in aqueous organic flow batteries (AORFBs). rsc.org Specifically, computational and experimental studies have investigated phenazine derivatives as anolytes (the negative electrolyte) in alkaline AORFBs. researchgate.netrsc.org The structural framework of dibenzo[a,c]phenazine can be functionalized to tune its solubility and redox potential for these applications. researchgate.net For example, dibenzo[a,c]phenazin-11-amine was studied as a potential redox-active molecule for this purpose. rsc.org The goal of molecular engineering in this context is to create stable, soluble, and high-capacity materials to improve battery performance, such as capacity retention and energy efficiency. researchgate.net
The electrochemical behavior of dibenzo[a,c]phenazine derivatives is central to their function in batteries. These properties are typically characterized using techniques like cyclic voltammetry. rsc.org A computational study, supported by experimental validation, calculated the standard potential of dibenzo[a,c]phenazin-11-amine in a 1 M KOH solution to be -0.825 V versus a standard hydrogen electrode (SHE). rsc.org
Systematic investigations into the redox properties of related compounds, such as N,N′-disubstituted dihydrodibenzo[a,c]phenazine, reveal that they undergo reversible one-electron oxidation steps. researchgate.net The study of these compounds and their corresponding radical cations and dications provides insight into the structural and electronic changes that occur during oxidation, which is fundamental to their application in electrochemical systems. researchgate.net The electrochemical potential plays a crucial role, influencing electron transfer and the production of phenazine species in bioelectrochemical systems. nih.gov
Table 2: Electrochemical Properties of Dibenzo[a,c]phenazine Derivatives
| Compound | Application Context | Standard Potential (E⁰ vs. SHE) | Source |
|---|
Structure Property Function Relationships
Influence of Carboxylic Acid Position on Electronic and Photophysical Properties
The position of a substituent, such as a carboxylic acid group, on the dibenzo[a,c]phenazine (B1222753) skeleton has a profound impact on the molecule's properties. While specific studies on dibenzo[a,c]phenazine-11-carboxylic acid isomers are not detailed in the provided results, extensive research on other substituted dibenzo[a,c]phenazines establishes a clear principle of positional influence, or regio-isomerism.
Studies on donor-acceptor systems based on a dibenzo[a,c]phenazine acceptor show that altering the attachment point of the donor group significantly changes the emission wavelength, photoluminescence quantum yield (PLQY), and the efficiency of delayed fluorescence. rsc.org For instance, isomers where a triphenylamine (B166846) (TPA) donor was attached to the 1-, 2-, 3-, and 4-positions of a dibenzo[a,c]phenazine-dicarbonitrile acceptor exhibited widely different emission maxima, with differences of over 100 nm. rsc.org The 4-substituted isomer, in particular, showed superior thermally activated delayed fluorescence (TADF) compared to its regio-isomers. rsc.org
Similarly, a comparative study of donor groups attached at the 10- and 11-positions of the dibenzo[a,c]phenazine core demonstrated that this isomeric modulation is a key strategy for enhancing performance. rsc.org The isomers substituted at the 11-position (DMAC-11-DPPZ and PXZ-11-DPPZ) achieved significantly higher PLQYs compared to their 10-position counterparts. rsc.org This enhancement was attributed to a suppression of non-radiative transitions. rsc.org
This principle directly applies to a carboxylic acid substituent. The position of this electron-withdrawing group would alter the spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), affect the intramolecular charge transfer (ICT) character, and change the steric interactions within the molecule. rsc.org These changes would, in turn, modulate the energy of the excited states and the rates of radiative and non-radiative decay, leading to different photophysical outcomes depending on the carboxylic acid's specific location on the phenazine (B1670421) ring system. rsc.orgrsc.org
Impact of Substituent Nature (Electron-Donating/Withdrawing) on Excited States and Reactivity
The electronic nature of substituents attached to the dibenzo[a,c]phenazine core is a critical factor in tuning its excited-state properties. The core itself is electron-deficient, making it an effective acceptor unit. acs.orgrsc.org By attaching various electron-donating (donor) or electron-withdrawing groups, a donor-acceptor (D-A) structure is formed, which is fundamental to its function in many applications.
Electron-Donating Groups (EDGs): When strong donor moieties like 9,9-dimethylacridan (DMAC), phenoxazine (B87303) (PXZ), or triphenylamine (TPA) are attached, they raise the energy of the HOMO, which is primarily localized on the donor. acs.orgacs.orgnih.gov The LUMO remains localized on the dibenzo[a,c]phenazine acceptor. acs.org This spatial separation of HOMO and LUMO is characteristic of an ICT state. acs.orgnih.gov The strength of the donor group directly correlates with the energy of the ICT state and thus the emission color. chemrxiv.orgrsc.org Stronger donors lead to a smaller energy gap, resulting in a bathochromic (red) shift in emission. chemrxiv.orgrsc.orgresearchgate.net For example, a series of fluorinated dibenzo[a,c]phenazine emitters showed a color tuning from green to deep-red by varying the donor strength from di-tert-butyl-carbazole (weaker) to dimethylacridan and finally phenoxazine (stronger). chemrxiv.orgrsc.org
Electron-Withdrawing Groups (EWGs): A carboxylic acid group functions as an electron-withdrawing group. Attaching EWGs to the acceptor core, such as fluorine or cyano groups, can further lower the LUMO energy level. rsc.orgchemrxiv.org This enhances the electron-accepting strength of the dibenzo[a,c]phenazine unit, which can lead to a stronger ICT state and a further red-shift in emission. rsc.org For instance, introducing fluorine substituents to a dibenzo[a,c]phenazine acceptor resulted in a bathochromic shift of 17 nm compared to its non-fluorinated counterpart. rsc.org The introduction of two cyano (-CN) groups to create dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN) creates a powerful acceptor used to achieve near-infrared (NIR) emission when paired with a donor. rsc.org Therefore, the presence of the 11-carboxylic acid group is expected to lower the LUMO energy, influencing the molecule's excited states and reactivity.
The interplay between the donor and acceptor strength dictates the energy of the excited singlet (S₁) and triplet (T₁) states and their energy gap (ΔE_ST). In materials designed for TADF applications, a small ΔE_ST is crucial for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. rsc.org This is typically achieved by creating a twisted molecular geometry that minimizes the overlap between HOMO and LUMO wavefunctions. rsc.org
Table 1: Effect of Substituent Nature on Photophysical Properties of Dibenzo[a,c]phenazine Derivatives
| Derivative Name | Donor Group (Nature) | Acceptor Group | Emission Max (λ_PL) in Toluene (B28343) | PLQY | OLED EQE_max | Reference |
|---|---|---|---|---|---|---|
| 2DTCz-BP-F | 3,6-di-tert-butyl-9H-carbazole (Weaker Donor) | 10-fluorodibenzo[a,c]phenazine | 505 nm (Green) | N/A | 2.1% | chemrxiv.orgrsc.org |
| 2DMAC-BP-F | 9,9-dimethylacridan (Stronger Donor) | 10-fluorodibenzo[a,c]phenazine | 589 nm (Orange-Red) | N/A | 21.8% | chemrxiv.orgrsc.org |
| 2PXZ-BP-F | 10H-phenoxazine (Strongest Donor) | 10-fluorodibenzo[a,c]phenazine | 674 nm (Deep-Red) | N/A | 12.4% | chemrxiv.orgrsc.org |
| 1DMAC-BP | One DMAC unit | dibenzo[a,c]phenazine | 541 nm (Green) | 42% | N/A | acs.orgnih.gov |
| 3DMAC-BP | Three DMAC units | dibenzo[a,c]phenazine | 605 nm (Orange-Red) | 89% | 22.0% | acs.orgnih.gov |
Regiochemical Effects on Molecular Conformation and Intermolecular Interactions
Regiochemistry—the specific attachment position of functional groups—critically determines the three-dimensional shape (conformation) of dibenzo[a,c]phenazine derivatives and how they arrange themselves in the solid state. These conformational and packing characteristics are vital for material performance.
The substitution position directly influences the steric hindrance between the substituent and the dibenzo[a,c]phenazine core, which in turn dictates the dihedral angle (twist angle) between them. acs.orgrsc.org In many D-A systems, a large dihedral angle (approaching 90°) is desirable to decouple the HOMO and LUMO, leading to a small ΔE_ST for efficient TADF. acs.org For example, in a series of xDMAC-BP molecules, the DMAC donors and the BP acceptor core adopted a large dihedral angle of approximately 90°. acs.org
A study of TPA-DBPzCN isomers revealed significant conformational differences based on the substitution position. rsc.org The 2- and 3-isomers had identical calculated dihedral angles of 78°, while the 4-isomer had a smaller angle of 61°. rsc.org The 1-isomer was forced into an unfavorable "cis" conformation with extreme twisting, which was linked to the quenching of its emission. rsc.org This demonstrates that regiochemistry can enforce specific, and sometimes detrimental, molecular shapes.
Correlation Between Molecular Architecture and Performance in Specific Applications
A clear and direct correlation exists between the molecular architecture of dibenzo[a,c]phenazine derivatives and their performance in optoelectronic devices, particularly organic light-emitting diodes (OLEDs).
The number and type of donor units are primary tools for tuning performance. In one study, increasing the number of DMAC donor units on a dibenzo[a,c]phenazine acceptor from one (1DMAC-BP) to three (3DMAC-BP) systematically tuned the emission from green (541 nm) to orange-red (605 nm). acs.orgnih.gov More importantly, this architectural change dramatically improved the PLQY from 42% to 89% and resulted in a state-of-the-art orange-red OLED with a maximum external quantum efficiency (EQE) of 22.0%. acs.orgnih.gov This shows that increasing the donor substitution can enhance both color purity and efficiency.
The choice of donor is also critical. As shown in Table 1, for a fluorinated dibenzo[a,c]phenazine acceptor, using a 2DMAC-BP-F donor system led to a high EQE of 21.8% with orange-red emission. chemrxiv.orgrsc.org Switching to a 2PXZ-BP-F donor shifted the emission to deep-red but with a lower EQE of 12.4%, while the 2DTCz-BP-F system produced green light with a much lower EQE of 2.1%. chemrxiv.orgrsc.org This highlights a complex trade-off between emission wavelength and efficiency, governed by the donor's electronic properties and its interaction with the acceptor.
Regio-isomerism provides another powerful design strategy. As noted earlier, placing the donor at the 11-position of the dibenzo[a,c]phenazine core instead of the 10-position led to significantly higher PLQYs and a remarkable EQE of 23.8% for the DMAC-11-DPPZ based orange OLED. rsc.org This demonstrates that subtle changes in the molecular connection points can overcome issues like non-radiative decay, leading to major performance gains. rsc.org
The design of the acceptor core itself is also pivotal. Introducing strongly electron-withdrawing cyano groups to form a dibenzo[a,c]phenazine-11,12-dicarbonitrile (DBPzDCN) acceptor enabled the development of a near-infrared (NIR) TADF emitter with a high EQE of 7.68% at 698 nm, a challenging spectral region. rsc.org
These findings collectively illustrate that the performance of devices based on dibenzo[a,c]phenazine is not accidental but is a direct consequence of rational molecular design. The architecture—encompassing the type, number, and position of substituents—must be carefully optimized to balance charge transfer character, molecular conformation, and solid-state packing to achieve targeted emission colors and high efficiencies. sci-hub.se
Table 2: Correlation of Dibenzo[a,c]phenazine Architecture with OLED Performance
| Molecule | Key Architectural Feature | Emission Max (λ_EL) | Max EQE | Key Outcome | Reference |
|---|---|---|---|---|---|
| 1DMAC-BP | Single DMAC donor | 541 nm | 14.5% | Baseline green-yellow emission | acs.org |
| 3DMAC-BP | Three DMAC donors | 606 nm | 22.0% | Increased donor number red-shifts emission and boosts efficiency | acs.orgnih.gov |
| DMAC-10-DPPZ | DMAC donor at 10-position | 588 nm | 10.3% | Isomeric position affects performance | rsc.org |
| DMAC-11-DPPZ | DMAC donor at 11-position | 597 nm | 23.8% | 11-position isomer shows superior quantum yield and device efficiency | rsc.org |
| 2DMAC-BP-F | DMAC donors + Fluoro-acceptor | 585 nm | 21.8% | Strong donor + EWG on acceptor yields high efficiency orange-red device | chemrxiv.orgrsc.org |
| TPA-DBPzCN | TPA donor + Dicyano-acceptor | >600 nm | (Varies by isomer) | Regiochemistry is critical; 4-isomer shows best delayed fluorescence | rsc.org |
| DPA-DBPzDCN | DPA donor + Dicyano-acceptor | 698 nm | 7.68% | Strong dicyano-acceptor enables efficient NIR emission | rsc.org |
Degradation and Environmental Dynamics of Phenazine Carboxylic Acids
Microbial Degradation Pathways of Phenazine (B1670421) Carboxylic Acids
The microbial breakdown of phenazine carboxylic acids is a critical process influencing their persistence and impact in the environment. Bacteria from diverse genera, including Mycobacterium, Sphingomonas, and Rhodococcus, have been identified as capable of degrading these compounds. asm.orgnih.govresearchgate.net The initial steps in the degradation of phenazine-1-carboxylic acid (PCA), a representative phenazine carboxylic acid, have been elucidated and primarily involve enzymatic decarboxylation or dioxygenase-mediated hydroxylation.
The primary enzymatic step in the degradation of PCA in some bacteria is decarboxylation, the removal of the carboxyl group.
PhdA Decarboxylase : In Mycobacterium fortuitum, the first step of PCA degradation is catalyzed by a phenazine-degrading decarboxylase known as PhdA. asm.orgnih.gov This enzyme is a member of the UbiD protein family and requires a prenylated flavin mononucleotide (prFMN) cofactor for its activity. nih.govacs.orgnih.gov The PhdA enzyme catalyzes the conversion of PCA to phenazine. asm.orgnih.gov Homologs of the genes encoding PhdA and its cofactor-synthesizing enzyme, PhdB, are found in all known PCA-degrading Actinobacteria. asm.org
Enzyme Kinetics : The PhdA enzyme from M. fortuitum has been characterized, and its kinetic parameters for the decarboxylation of PCA have been determined. acs.org The enzyme exhibits a turnover number (kcat) of 2.6 s⁻¹ and a Michaelis constant (KM) of 53 μM for PCA. acs.org PhdA has also been shown to catalyze the decarboxylation of a range of other polyaromatic carboxylic acids. acs.orgacs.org
Reaction Mechanism : The proposed mechanism for prFMN-dependent decarboxylases like PhdA involves either a 1,3-dipolar cycloaddition or an electrophilic addition mechanism. acs.org These enzymes are of interest for their ability to catalyze (de)carboxylation reactions on otherwise unreactive aromatic rings. acs.orgacs.org
Table 1: Kinetic Parameters of PhdA from Mycobacterium fortuitum
| Substrate | kcat (s⁻¹) | KM (μM) | Reference |
| Phenazine-1-carboxylic acid | 2.6 | 53 | acs.org |
An alternative initial step in the microbial degradation of PCA involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate.
PCA 1,2-Dioxygenase : In Sphingomonas wittichii DP58 and Rhodococcus sp. WH99, the initial attack on the PCA molecule is carried out by a multi-component phenazine-1-carboxylic acid 1,2-dioxygenase. nih.govresearchgate.netunirioja.es This enzyme system catalyzes the hydroxylation of PCA to form 1,2-dihydroxyphenazine. nih.govresearchgate.net
Gene Cluster : The genes encoding this dioxygenase are typically found in a cluster. For instance, in Rhodococcus sp. WH99, the pzc gene cluster encodes the dioxygenase (pzcA1A2), a ferredoxin reductase (pzcC), and a ferredoxin (pzcD). nih.gov Similarly, in Sphingomonas histidinilytica DS-9, the pcaA1A2A3A4 gene cluster is responsible for the conversion of PCA to 1,2-dihydroxyphenazine. researchgate.netasm.org
Engineered Degradation : The introduction of the PCA 1,2-dioxygenase gene cluster (PcaA1A2A3A4) into Pseudomonas chlororaphis has been shown to confer the ability to degrade PCA with high efficiency. acs.orgacs.orgnih.gov Engineered strains were able to degrade up to 7.94 g/L of PCA within 60 hours, a rate significantly higher than that of natural PCA-degrading bacteria. acs.orgnih.gov
Table 2: Microbial Strains and Enzymes in Dioxygenase-Mediated PCA Degradation
| Organism | Enzyme System | Gene Cluster | Product | Reference |
| Sphingomonas wittichii DP58 | PCA 1,2-dioxygenase | pcaA1A2A3A4 | 1,2-dihydroxyphenazine | researchgate.netunirioja.es |
| Rhodococcus sp. WH99 | Angular dioxygenase | pzcA1A2CD | 1,2-dihydroxyphenazine | nih.gov |
| Sphingomonas histidinilytica DS-9 | PCA 1,2-dioxygenase | pcaA1A2A3A4 | 1,2-dihydroxyphenazine | researchgate.netasm.org |
Biotransformation of Phenazine Scaffold
In addition to complete degradation, microorganisms can also biotransform the phenazine scaffold, leading to the formation of other phenazine derivatives.
Conversion to Other Phenazines : Mycobacterium fortuitum is capable of catabolizing not only PCA but also other related phenazines such as phenazine-1-carboxamide (B1678076) (PCN), 1-hydroxyphenazine, and pyocyanin. asm.org The degradation pathways for these compounds are proposed to converge on a common intermediate, dihydroxyphenazine. asm.orgnih.gov In Sphingomonas histidinilytica DS-9, the degradation of PCN is initiated by the amidase PcnH, which hydrolyzes PCN to PCA. asm.org
Engineered Biotransformation : Genetic engineering has been utilized to convert PCA into other bioactive phenazines. For example, by introducing the functional enzymes PhzS and PhzM into an engineered PCA-degrading Pseudomonas strain, PCA was converted to 1-methoxyphenazine, a compound with good antifungal activity and potentially better environmental compatibility. acs.orgacs.orgnih.gov
Environmental Fate and Persistence Considerations
The environmental fate of phenazine carboxylic acids is influenced by both biotic and abiotic factors.
Persistence : While microbial degradation pathways exist, some phenazine carboxylic acids can be persistent in certain environments. For instance, PCA has been found in high concentrations in the rhizosphere of dryland wheat. pnnl.gov Studies have shown that the persistence of PCA is slightly decreased in dryland rhizospheres compared to irrigated ones, suggesting that soil moisture content can influence its degradation rate. pnnl.gov Abiotic factors such as UV and visible light can also induce the degradation of PCA, with the rate being influenced by pH and the presence of oxidants. deswater.com
Biofilm Formation : Phenazine-1-carboxylic acid has been shown to play a role in biofilm development in some bacteria. pnnl.govasm.org It can promote biofilm formation by facilitating the acquisition of ferrous iron. asm.org The presence of PCA in the rhizosphere has been linked to more robust biofilm formation by Pseudomonas synxantha in dryland soils, which can in turn affect the turnover of rhizobacterial biomass and nutrient cycling. pnnl.gov
Aquathermal Stability : In a study on the synthesis of dibenzo[a,c]phenazine-11-carboxylic acid, the compound was found to be stable under aquathermal conditions, with no degradation or decarboxylation observed upon heating at 150°C and 230°C in 5% acetic acid. This suggests a high degree of stability under these specific abiotic conditions.
Conclusions and Future Research Outlook
Current Understanding of Dibenzo[a,c]phenazine-11-carboxylic Acid Chemistry
Our current understanding of this compound is primarily centered on the foundational characteristics of its parent scaffold, dibenzo[a,c]phenazine (B1222753). This core structure is recognized for its high thermal stability, electron-deficient nature, and rigid, planar geometry, which are conducive to forming well-ordered molecular assemblies. torvergata.itacs.org The introduction of a carboxylic acid group at the 11-position introduces a site for functionalization and modulates the electronic properties of the entire molecule.
The dibenzo[a,c]phenazine framework itself is known to be an excellent building block for organic electronic materials, particularly in the realm of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). torvergata.itrsc.orgnih.gov The electron-accepting nature of the phenazine (B1670421) core allows for the design of molecules with significant intramolecular charge transfer (ICT) character when combined with suitable electron-donating moieties. researchgate.net While specific studies on the photophysical properties of the -11-carboxylic acid derivative are limited, it is anticipated that the carboxylic acid group, being an electron-withdrawing group, will influence the energy levels of the frontier molecular orbitals.
The carboxylic acid functionality provides a versatile handle for further chemical modifications. It can be readily converted into esters, amides, and other derivatives, opening pathways to a wide array of new compounds with tailored properties. nih.gov This functional group also imparts the potential for solubility in polar solvents and the ability to participate in hydrogen bonding, which can influence molecular packing in the solid state and interactions with other molecules. A derivative, dibenzo[a,c]phenazin-11-amine (B2940245), has been utilized as a fluorophore in a fluorescent probe, highlighting the potential of this scaffold in sensing applications. nih.gov
Unexplored Avenues in Synthetic Methodology
While general synthetic routes to dibenzo[a,c]phenazine derivatives are established, typically involving the condensation of a phenanthrene-9,10-dione with a substituted o-phenylenediamine, specific, high-yield synthetic protocols for this compound are not widely reported in the literature. researchgate.net This points to a significant area for future research.
Key unexplored avenues include:
Direct Carboxylation: Investigating methods for the direct carboxylation of the dibenzo[a,c]phenazine core would be a highly efficient route. This could involve electrophilic carboxylation reactions or transition-metal-catalyzed C-H activation/carboxylation strategies.
Functional Group Interconversion: Developing robust methods for the conversion of other functional groups at the 11-position (e.g., a methyl or bromo group) into a carboxylic acid would provide alternative synthetic pathways.
Green Chemistry Approaches: The development of more environmentally benign synthetic methods, such as those utilizing microwave-assisted synthesis or employing greener solvents and catalysts, remains a largely unexplored area for this class of compounds.
Scalable Synthesis: For any potential application to be realized, a scalable and cost-effective synthesis of this compound will be crucial. Research into optimizing reaction conditions and purification methods to achieve this is needed.
Advanced Spectroscopic Probes for Mechanistic Elucidation
A thorough understanding of the photophysical and electrochemical properties of this compound is essential for its application in functional materials. Advanced spectroscopic techniques can provide deep insights into its behavior.
Future research should employ:
Ultrafast Transient Absorption Spectroscopy: This technique can be used to probe the dynamics of excited states, including the rates of intersystem crossing and reverse intersystem crossing, which are critical for understanding its potential as a TADF emitter.
Time-Resolved Photoluminescence: Detailed time-resolved photoluminescence studies at various temperatures can elucidate the mechanisms of fluorescence and phosphorescence, and determine key parameters such as excited-state lifetimes and quantum yields.
Electrogenerated Chemiluminescence (ECL): Investigating the ECL properties of this compound could reveal its potential in sensing and bio-imaging applications.
Raman and Infrared Spectroelectrochemistry: These techniques can provide information on the structural changes that occur upon oxidation and reduction, which is important for understanding its behavior in electronic devices.
Design Principles for Next-Generation Functional Materials
The unique structure of this compound makes it a promising platform for the design of novel functional materials. The carboxylic acid group is a key enabler for this, allowing for the covalent attachment of various functional units.
Design principles for future materials could include:
Donor-Acceptor Systems for TADF: By coupling the electron-accepting this compound core with various electron-donating groups (via ester or amide linkages), a library of TADF emitters with tunable emission colors and high quantum efficiencies could be developed. rsc.orgnih.gov
Fluorescent Probes and Sensors: The carboxylic acid can be used to attach recognition moieties for specific analytes, leading to the development of highly selective and sensitive fluorescent sensors. nih.gov The inherent fluorescence of the dibenzo[a,c]phenazine core provides a strong starting point for probe design.
Self-Assembling Materials: The ability of the carboxylic acid group to form hydrogen bonds can be exploited to direct the self-assembly of the molecules into well-defined nanostructures, such as nanowires or sheets, with interesting electronic and optical properties.
Hybrid Materials: The carboxylic acid can act as an anchoring group to bind the molecule to the surface of nanoparticles or metal oxides, creating hybrid materials with combined properties for applications in catalysis, photovoltaics, or sensing.
Emerging Roles in Interdisciplinary Research
The versatile nature of this compound opens up possibilities for its use in a variety of interdisciplinary research areas.
Potential emerging roles include:
Bioimaging and Theranostics: After suitable functionalization to ensure biocompatibility and targeting, the fluorescent properties of this molecule could be utilized for in vitro and in vivo imaging. The carboxylic acid group provides a convenient point for attaching biomolecules for targeted delivery.
Organic Electronics: Beyond OLEDs, this compound could be explored as a component in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), where its electron-accepting nature and rigid structure could be advantageous.
Photocatalysis: The redox properties of the dibenzo[a,c]phenazine core suggest that its derivatives could be investigated as organic photocatalysts for various chemical transformations.
Challenges and Opportunities in this compound Research
The research into this compound is still in its nascent stages, presenting both challenges and significant opportunities.
Challenges:
Limited Availability: The lack of commercially available sources and scalable synthetic routes is a major hurdle for widespread research.
Poor Solubility: The planar and rigid nature of the molecule may lead to poor solubility in common organic solvents, which can complicate its processing and characterization.
Lack of Detailed Characterization: There is a scarcity of comprehensive data on its photophysical, electrochemical, and material properties, which is essential for guiding the design of new applications.
Opportunities:
Fundamental Scientific Understanding: There is a significant opportunity to contribute to the fundamental understanding of the structure-property relationships in this class of compounds.
Novel Material Development: The unique combination of a rigid, electron-deficient core and a versatile functional group provides a rich platform for the design of a wide range of new functional materials.
High-Impact Applications: The potential applications in OLEDs, sensing, and bioimaging are in areas of high current scientific and technological interest.
Q & A
Q. What are the optimal synthesis conditions for dibenzo[a,c]phenazine-11-carboxylic acid, and how do reaction parameters influence yield?
The synthesis involves microwave-assisted condensation of 9,10-phenanthrenequinone with 3,4-diaminobenzoic acid in 5% acetic acid at 230°C for 10 minutes, achieving 84% yield after purification. Key parameters include:
- Reactant molar ratios : Stoichiometric equivalence (0.6 mmol quinone to 0.6 mmol diamine) minimizes side products.
- Temperature control : Heating above 200°C ensures cyclization but requires rapid cooling to prevent decomposition.
- Purification : Sequential ether reflux (removes unreacted diamine) and pH-adjusted extraction (neutralizes carboxylic acid for solubility modulation) are critical. Lower yields (e.g., 20% for 3l) arise from complex purification requiring chloroform extraction and pH adjustments .
Q. How do structural modifications at the 11-carboxylic acid position affect the compound’s physicochemical properties?
Esterification with alkyl/aryl groups (e.g., hexyloxy, pyridyl) modulates solubility and thermal stability. For example:
- Hexyloxy esters : Exhibit columnar hexagonal liquid crystalline phases from 85°C to 230°C, confirmed via differential scanning calorimetry (DSC).
- Branched chains : Reduce melting points by 15–20°C compared to linear analogs while maintaining mesophase stability.
- Cyclic substituents : Introduce steric hindrance, altering packing efficiency observed via small-angle X-ray scattering (SAXS) .
Q. What purification techniques are critical for isolating high-purity this compound from complex reaction mixtures?
- Solvent extraction : Ether reflux removes unreacted diaminobenzoic acid.
- Acid-base partitioning : HCl/CHCl3 extraction isolates the carboxylic acid derivative by pH-dependent solubility.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) separates regioisomers. Final purity (>95%) is validated via HPLC (C18 column, 0.1% TFA in ACN/water) .
Advanced Research Questions
Q. What methodological approaches validate the dual inhibition of topoisomerase I/II by this compound derivatives?
- Cell viability assays : Use multidrug-resistant cell lines (e.g., H69/LX4) to evaluate IC50 values (e.g., <50 nM for (R)-4j'').
- Enzymatic assays : Measure DNA relaxation kinetics via agarose gel electrophoresis (topoisomerase I) and decatenation assays (topoisomerase II).
- Mechanistic studies : Comet assays quantify DNA damage, while Western blotting confirms reduced topoisomerase expression in treated cells. Enantiospecific cytotoxicity is linked to chiral carboxamide side chains .
Q. How can researchers resolve contradictory data in photochemical DNA cleavage studies involving metal complexes of this compound?
Contradictions arise from variable intercalation strengths (e.g., Co(III)-DPPA vs. DPPZ). Strategies include:
- Standardized irradiation : Use 365 nm UV at 15 mW/cm² for consistent photocleavage.
- Competitive binding assays : Ethidium bromide displacement quantifies intercalation efficiency.
- Mechanistic probes : Singlet oxygen sensors (e.g., SOSG) distinguish Type I (radical) vs. Type II (ROS-mediated) cleavage. Gel electrophoresis under anaerobic conditions clarifies oxygen dependence .
Q. What experimental strategies optimize the liquid crystalline phase stability of ester derivatives for organic electronics?
- Substituent variation : Systematic testing of chain lengths (C4–C12) and cyclic groups identifies optimal packing via polarized optical microscopy.
- Thermal analysis : DSC and SAXS correlate transition temperatures with molecular symmetry (e.g., tetrakis(hexyloxy) derivatives stabilize columnar phases up to 230°C).
- Branching effects : Isoalkyl groups reduce crystallinity by 30% while retaining mesophase integrity, critical for flexible electronics .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
